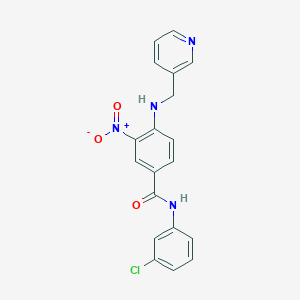![molecular formula C20H18N4O2S B5049302 METHYL 2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE](/img/structure/B5049302.png)
METHYL 2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is a complex organic compound that belongs to the class of triazinoindole derivatives
Vorbereitungsmethoden
The synthesis of METHYL 2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE involves multiple steps, starting from the preparation of the triazinoindole core. The synthetic route typically includes the following steps:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazinoindole structure.
Introduction of the Phenethyl Group: The phenethyl group is introduced through a substitution reaction, where a suitable phenethyl halide reacts with the triazinoindole core.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reagent reacts with the intermediate compound.
Esterification: The final step involves the esterification of the intermediate compound with methanol to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Chemischer Reaktionen
METHYL 2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazinoindole core to its reduced form, potentially altering its biological activity.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
METHYL 2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit cell proliferation and induce apoptosis.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of METHYL 2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to iron ions, which plays a crucial role in its biological activity.
Eigenschaften
IUPAC Name |
methyl 2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-26-17(25)13-27-20-21-19-18(22-23-20)15-9-5-6-10-16(15)24(19)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKRYTXNLAKCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=C(C3=CC=CC=C3N2CCC4=CC=CC=C4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5049221.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5049223.png)
![4-Bromo-2-[[2-methyl-5-(2,4,6-trinitroanilino)phenyl]iminomethyl]phenol](/img/structure/B5049226.png)
![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine](/img/structure/B5049231.png)
![2-[benzenesulfonyl(benzyl)amino]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B5049232.png)
![[1-[Acetamido-(2-chlorophenyl)methyl]naphthalen-2-yl] acetate](/img/structure/B5049240.png)
![2-hydroxy-2-methyl-N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5049247.png)

![7-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE](/img/structure/B5049262.png)
![N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5049279.png)


![methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5049293.png)
![(3S*,4S*)-3-hydroxy-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5049310.png)
